(2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound “(2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and ester linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common reagents might include protecting groups like tert-butyldimethylsilyl (TBDMS) for hydroxyl groups, and coupling agents like dicyclohexylcarbodiimide (DCC) for ester formation.
Industrial Production Methods
Industrial production of such a compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and chromatography for purification. The reaction conditions would need to be optimized for yield and purity, often involving temperature control, inert atmospheres, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or PCC.
Reduction: Ester groups can be reduced to alcohols using lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules in organic synthesis. Its multiple functional groups make it versatile for various chemical transformations.
Biology
In biological research, such compounds can be used to study enzyme interactions, cellular uptake, and metabolic pathways.
Medicine
Industry
Used in the development of specialized materials, such as polymers or surfactants, due to its amphiphilic nature.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or alter cell membrane properties due to its amphiphilic nature.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
- (3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl
Uniqueness
The compound’s uniqueness lies in its multiple chiral centers and functional groups, which provide a high degree of specificity in its interactions and reactions. This makes it particularly valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C110H202N2O39P2 |
---|---|
Molecular Weight |
2238.7 g/mol |
IUPAC Name |
(2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83?,84-,85-,86-,87?,88?,95+,96+,97-,98-,99-,100?,101?,102-,103?,104?,105-,106-,109-,110-/m1/s1 |
InChI Key |
DIXUKJUHGLIZGU-RBBLMZRZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)OC1[C@@H]([C@@H](OC([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H](C(O2)[C@@H](CO)O)O)O[C@@]3(CC([C@H](C(O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OCC4[C@H](C([C@@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Synonyms |
Kdo2-lipid A |
Origin of Product |
United States |
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